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Compound of Interest

(S)-(+)-5-Oxo-2-

tetrahydrofurancarboxylic acid

Cat. No.: B118038

Compound Name:

Introduction to (S)-(+)-5-Ox0-2-
tetrahydrofurancarboxylic Acid

(S)-(+)-5-Oxo0-2-tetrahydrofurancarboxylic acid, also known as (S)-y-carboxy-y-
butyrolactone, is a chiral molecule with the chemical formula CsHeO4 and a molecular weight of
130.10 g/mol .[1][2] It belongs to the class of lactones, which are cyclic esters, and also
contains a carboxylic acid functional group.[3] Its chiral nature makes it a valuable building
block in asymmetric synthesis and as a chiral derivatizing agent.[1][4]

Mass Spectrometric Analysis

Mass spectrometry is a powerful analytical technique for determining the molecular weight and
structure of compounds. For (S)-(+)-5-Oxo-2-tetrahydrofurancarboxylic acid, soft ionization
techniques like Electrospray lonization (ESI) are commonly used, especially when coupled with
liquid chromatography.

Molecular lon and Adduct Formation

In ESI mass spectrometry, the compound is typically observed as a protonated molecule
[M+H]* in positive ion mode or a deprotonated molecule [M-H]~ in negative ion mode.

© 2025 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b118038?utm_src=pdf-interest
https://www.benchchem.com/product/b118038?utm_src=pdf-body
https://www.lookchem.com/casno21461-84-7.html
https://www.chemicalbook.com/ChemicalProductProperty_US_CB4725592.aspx
https://en.wikipedia.org/wiki/Lactone
https://www.lookchem.com/casno21461-84-7.html
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB4725592.htm
https://www.benchchem.com/product/b118038?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b118038?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

. lonization
lon Species Formula Calculated m/lz Observed m/z
Mode
Protonated -
[CsH70a]* 131.0344 130.9[4] Positive (ESI)
Molecule
Deprotonated .
[CsHs03]~ 129.0188 - Negative (ESI)
Molecule
Sodium Adduct [CsHeO4Na]* 153.0164 - Positive (ESI)

Observed m/z values can vary slightly based on instrumentation and calibration.

Fragmentation Pattern

Tandem mass spectrometry (MS/MS) is used to fragment the molecular ion to elucidate the
structure. The fragmentation of lactones often involves neutral losses of water (H20) and
carbon monoxide (CO).[5][6] For (S)-(+)-5-Oxo-2-tetrahydrofurancarboxylic acid, the
carboxylic acid group also influences the fragmentation pathway, often leading to the loss of
COa.

Proposed Fragmentation in Positive lon Mode ([M+H]*):

The protonated molecule at m/z 131 is expected to undergo the following primary
fragmentations:

e Loss of H20: A neutral loss of water (18.01 Da) from the protonated molecule can occur,
leading to a fragment ion at m/z 113.

e Loss of CO2: Decarboxylation, the loss of carbon dioxide (44.00 Da), is a common
fragmentation for carboxylic acids, resulting in a fragment at m/z 87.

e Loss of CO: The lactone ring can open and lose carbon monoxide (28.00 Da), yielding a
fragment at m/z 103.

Table of Predicted Fragment lons (Positive Mode ESI-MS/MS):
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Proposed Proposed Formula
Precursor lon (m/z) Neutral Loss
Fragment lon (m/z) of Fragment
131 113 H20 [CsHsOs]*
131 87 CO2 [CaH70O2]*
131 85 H20 + CO [CaHs02]*
131 69 CO:z + H20 [CaHsO]*

Below is a diagram illustrating the proposed fragmentation pathway.

[CsHsO3]* -CO [CaHsO2]*
- H.0 m/z =113 m/z = 85

- CO2

[CaH7O2]* - H20 [CaHsO]*
m/z = 87 m/z = 69

Click to download full resolution via product page

Caption: Proposed ESI-MS/MS fragmentation of (S)-(+)-5-Oxo-2-tetrahydrofurancarboxylic
acid.

Experimental Protocols

The following provides a general methodology for the analysis of (S)-(+)-5-Oxo0-2-
tetrahydrofurancarboxylic acid using Liquid Chromatography-Mass Spectrometry (LC-MS).

Sample Preparation

o Standard Solution: Prepare a 1 mg/mL stock solution of (S)-(+)-5-Oxo0-2-
tetrahydrofurancarboxylic acid in a suitable solvent like methanol or acetonitrile.[7]

o Working Solutions: Create a series of dilutions from the stock solution for calibration curves,
typically in the range of 1 ng/mL to 1000 ng/mL.
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e Matrix Samples (e.g., plasma, urine): Perform a protein precipitation or solid-phase
extraction (SPE) to remove interferences. A common protein precipitation method involves
adding 3 volumes of cold acetonitrile to 1 volume of plasma, vortexing, centrifuging, and
analyzing the supernatant.

Liquid Chromatography (LC)

e Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 um) is suitable for separation.
o Mobile Phase A: 0.1% formic acid in water.
o Mobile Phase B: 0.1% formic acid in acetonitrile.

» Gradient: A typical gradient would start at 5% B, ramp up to 95% B over several minutes,
hold, and then re-equilibrate at 5% B.

e Flow Rate: 0.3 mL/min.
e Column Temperature: 40 °C.

e Injection Volume: 5 pL.

Mass Spectrometry (MS)

e Instrument: A triple quadrupole mass spectrometer is ideal for quantitative analysis.

 lonization Source: Electrospray lonization (ESI), operated in either positive or negative
mode.

e lon Source Parameters:

o Capillary Voltage: 3.5 kV

o

Source Temperature: 150 °C

[¢]

Desolvation Temperature: 350 °C

[¢]

Nebulizer Gas (Nitrogen): 7 bar
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» Data Acquisition: Multiple Reaction Monitoring (MRM) for quantification. Precursor ions and
product ions would be selected based on initial full scan and fragmentation experiments.

The overall experimental workflow is depicted in the diagram below.

© 2025 BenchChem. All rights reserved. 5/8 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b118038?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

Sample Preparation h

Stock Solution [Matrix Extraction]
[Working Standards]

N Y,
(" LC-MS/M

LC Separation
(C18 Column)
MS Detection
(ESI)
[MS/MS Fragmentatior)

- J
4 )

Data Processing

Peak Integration

[Calibration Curve]
Quantification

Click to download full resolution via product page

Caption: General workflow for quantitative analysis by LC-MS/MS.
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Chiral Analysis

As a chiral compound, distinguishing between the (S) and (R) enantiomers may be necessary.
Standard mass spectrometry cannot differentiate between enantiomers. Therefore, a chiral
separation step is required prior to MS detection.

» Chiral Chromatography: The most common approach is to use a chiral stationary phase
(CSP) column in the LC system. Polysaccharide-based chiral columns are often effective.
The mobile phase would typically be a mixture of hexane and an alcohol (e.g., isopropanol).

» Chiral Derivatization: An alternative is to react the analyte with a chiral derivatizing agent to
form diastereomers. These diastereomers can then be separated on a standard achiral
column (like a C18) and detected by the mass spectrometer.

This technical guide provides a foundational understanding of the mass spectrometric analysis
of (S)-(+)-5-Oxo-2-tetrahydrofurancarboxylic acid. The specific parameters and
fragmentation patterns should be confirmed empirically on the instrument in use.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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mass-spectrometry]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 8/8 Tech Support


https://www.chemodex.com/products/s-5-oxo-2-tetrahydrofurancarboxylic-acid/
https://www.benchchem.com/product/b118038#s-5-oxo-2-tetrahydrofurancarboxylic-acid-mass-spectrometry
https://www.benchchem.com/product/b118038#s-5-oxo-2-tetrahydrofurancarboxylic-acid-mass-spectrometry
https://www.benchchem.com/product/b118038#s-5-oxo-2-tetrahydrofurancarboxylic-acid-mass-spectrometry
https://www.benchchem.com/product/b118038#s-5-oxo-2-tetrahydrofurancarboxylic-acid-mass-spectrometry
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b118038?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b118038?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

